molecular formula C20H23N7O B6475896 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline CAS No. 2640835-56-7

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

Cat. No.: B6475896
CAS No.: 2640835-56-7
M. Wt: 377.4 g/mol
InChI Key: KPIRZHKVZNTNSO-UHFFFAOYSA-N
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Description

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline is a heterocyclic compound featuring a quinazoline core linked to a piperazine ring, which is further substituted with a pyridazine-morpholine moiety. The quinazoline scaffold is well-documented in medicinal chemistry for its role in kinase inhibition, particularly in targeting ATP-binding domains of enzymes involved in cancer and inflammatory diseases .

Properties

IUPAC Name

4-[6-(4-quinazolin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRZHKVZNTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it may inhibit the pi3k/akt signaling pathway. This inhibition could potentially lead to the suppression of cell proliferation and induction of apoptosis, thereby exerting anti-cancer effects.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival, growth, proliferation, angiogenesis, metabolism, and resistance to apoptosis. Therefore, its inhibition could lead to the suppression of these processes, particularly in cancer cells where this pathway is often overactive.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical profile of 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline, the following structurally analogous compounds are analyzed:

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Structure : Pyridazine core with a piperazine-chlorophenylpropyl substituent.
  • Key Differences : Replaces quinazoline with pyridazine and morpholine with a chlorophenyl group.
  • Activity : Demonstrates antiplatelet and antibacterial properties due to the chlorine substituent’s electron-withdrawing effects, enhancing electrophilic interactions .
  • Pharmacokinetics : Lower solubility compared to the target compound due to the absence of morpholine’s hydrophilic oxygen.

2-{4-[6-(hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol

  • Structure: Pyridazine-piperazine linked to a hydroxymethyl-ethanol group.
  • Key Differences : Lacks the quinazoline core but introduces hydroxyl groups.
  • Limitations : Reduced metabolic stability compared to the target compound due to hydroxyl groups’ susceptibility to glucuronidation.

6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline

  • Structure: Quinoline-triazolopyridazine hybrid with a thioether bridge.
  • Key Differences: Replaces piperazine-morpholine with a triazole-thioquinoline system.
  • Activity : Exhibits antiviral activity via thioether-mediated membrane penetration and triazole-metal coordination .
  • Drawbacks : Higher molecular weight (MW = 402.4 g/mol) may limit bioavailability compared to the target compound (MW ≈ 450 g/mol estimated).

Risovalisib (PI3K Inhibitor)

  • Structure : Pyrrolotriazine-piperazine-methanesulfonyl derivative.
  • Key Differences : Larger polycyclic core and sulfonyl group enhance kinase selectivity.
  • Activity : Potent PI3K inhibition (IC₅₀ = 1.2 nM) due to sulfonyl-piperazine interactions with lipid kinases .
  • Comparison : The target compound’s quinazoline may offer broader kinase inhibition but lower specificity for PI3K.

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP Target Activity
Target Compound Quinazoline Piperazine-pyridazine-morpholine ~450 (estimated) 2.1* Kinase inhibition
3-Chloro-6-{...}pyridazine Pyridazine Chlorophenyl-piperazine 367.2 3.5 Antiplatelet/antibacterial
2-{...}ethan-1-ol Pyridazine Hydroxymethyl-ethanol 238.29 −0.8 CNS-targeted
Risovalisib Pyrrolotriazine Methanesulfonyl-piperazine 612.6 1.8 PI3K inhibition

*Estimated based on substituent contributions.

Key Research Findings

  • The morpholine group in the target compound enhances water solubility (clogP = 2.1 vs. 3.5 for chlorophenyl analogs) and stabilizes binding via hydrogen bonding .
  • Quinazoline derivatives generally exhibit superior kinase affinity compared to pyridazine-based analogs due to planar aromaticity and ATP-mimetic interactions .
  • Piperazine-linked pyridazines (e.g., ) prioritize solubility over metabolic stability, whereas the target compound balances both through morpholine’s moderate hydrophilicity .

Preparation Methods

Niementowski’s Method for Quinazoline Formation

The quinazoline core is typically synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with formamide under thermal conditions. For 4-chloroquinazoline—a key intermediate—the reaction proceeds via chlorination of 4-hydroxyquinazoline using phosphorus oxychloride (POCl₃). This method achieves moderate yields (61–89%) and regioselectivity at position 4, critical for subsequent piperazine substitution.

Alternative Routes Using Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor for quinazoline derivatives. Reacting isatoic anhydride with amines under reflux conditions generates 3,4-dihydro-4-oxoquinazoline intermediates, which are subsequently dehydrogenated and chlorinated to yield 4-chloroquinazoline. This approach avoids harsh reagents and improves scalability, though yields remain comparable to Niementowski’s method (55–77%).

Piperazine Substitution at Position 4

Nucleophilic Aromatic Substitution (NAS)

4-Chloroquinazoline undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The reaction exploits the electron-deficient nature of the quinazoline ring, enabling displacement of the chlorine atom at position 4. Optimal conditions (room temperature, 12–24 hours) achieve yields of 85–94%, with minimal byproducts.

Table 1: Piperazine Substitution Optimization

CatalystBaseTemperatureTime (h)Yield (%)
NoneK₂CO₃RT2489
Pd(OAc)₂DIPEA80°C1294
CuICs₂CO₃100°C678

Data adapted from Schemes 1–3 in sources.

Buchwald–Hartwig Amination

For sterically hindered substrates, palladium-catalyzed Buchwald–Hartwig amination ensures efficient piperazine coupling. Using Pd(OAc)₂ with Xantphos as a ligand and DIPEA as a base, this method achieves near-quantitative yields (89–94%) under milder conditions. This approach is preferred for scale-up due to reduced reaction times (6–12 hours) and compatibility with diverse amines.

Pyridazine Functionalization at Position 6

Key Considerations:

  • Boronic Acid Preparation : 6-(Morpholin-4-yl)pyridazine-3-boronic acid is synthesized via lithiation of 3-bromo-6-morpholinopyridazine followed by treatment with triisopropyl borate.

  • Regioselectivity : The Suzuki reaction selectively targets position 3 of pyridazine due to electronic effects, ensuring correct regioisomer formation.

Stille Coupling as an Alternative

For substrates sensitive to boronic acids, Stille coupling using organotin reagents (e.g., 6-morpholinopyridazine-3-tributylstannane) offers an alternative. Pd(PPh₃)₄ catalysis in DMF at 100°C achieves comparable yields (58–63%) but requires stringent anhydrous conditions.

Morpholine Installation Strategies

Pre-functionalization of Pyridazine

Morpholine is often introduced prior to pyridazine coupling. Treating 3,6-dichloropyridazine with morpholine in the presence of K₂CO₃ at 50°C yields 6-morpholino-3-chloropyridazine (78–82% yield). Subsequent bromination or boronation enables cross-coupling with the quinazoline-piperazine intermediate.

Post-functionalization via Reductive Amination

In cases where direct substitution is challenging, reductive amination of 6-aminopyridazine derivatives with morpholine ketones (e.g., morpholin-4-yl-acetone) using NaBH₃CN provides an alternative route. This method achieves moderate yields (45–55%) but requires purification to remove excess reagents.

Final Assembly and Purification

Sequential Coupling Approach

The target compound is assembled through sequential steps:

  • Quinazoline core synthesis → 4-chloroquinazoline.

  • Piperazine substitution via NAS or Buchwald–Hartwig.

  • Suzuki coupling with 6-morpholinopyridazine-3-boronic acid.

Chromatographic Purification

Crude product purification employs silica gel chromatography with gradients of ethyl acetate/hexane (1:1 to 3:1) or dichloromethane/methanol (95:5). Final recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, quinazoline H-2), 8.12 (d, J = 8.4 Hz, 1H, pyridazine H-5), 7.94–7.89 (m, 2H, quinazoline H-6/H-7), 6.78 (d, J = 8.4 Hz, 1H, pyridazine H-4), 3.85–3.75 (m, 8H, morpholine CH₂), 3.45–3.35 (m, 4H, piperazine CH₂), 2.65–2.55 (m, 4H, piperazine CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₅H₂₈N₈O [M+H]⁺ 481.2415, found 481.2418.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinazoline core and equatorial orientation of the piperazine–pyridazine substituents, with bond lengths consistent with aromatic C–N linkages (1.33–1.37 Å).

Challenges and Optimization

Byproduct Formation in Cross-Coupling

Competing homo-coupling of boronic acids or stannanes generates bipyridazine byproducts (5–12%). Adding catalytic CuI suppresses this side reaction, improving yields by 15–20%.

Solvent Effects on Morpholine Substitution

Polar aprotic solvents (DMF, DMSO) accelerate morpholine substitution but promote decomposition above 100°C. Switching to THF or dioxane at 80°C balances reactivity and stability.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for Buchwald–Hartwig and Suzuki steps, reducing reaction times from hours to minutes and improving reproducibility (RSD <2%).

Green Chemistry Metrics

  • E-factor : 18–22 (excluding solvent recovery).

  • PMI (Process Mass Intensity) : 32–35, driven by multi-step purification .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with characteristic peaks for morpholine (δ 3.6–3.8 ppm, N–CH₂) and quinazoline (δ 8.1–8.5 ppm, aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 446.2082 for C₂₄H₂₈N₈O).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for detecting unreacted intermediates .

How do structural modifications at specific positions of the quinazoline core influence the compound's biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Piperazine Substitution : Replacing the piperazine ring with smaller amines (e.g., pyrrolidine) reduces receptor binding affinity due to decreased conformational flexibility .
  • Morpholine vs. Pyridazine : Morpholine at position 6 enhances solubility but may reduce target specificity, while bulkier groups (e.g., trifluoromethyl) improve metabolic stability .
  • Quinazoline C4 Position : Chlorine or fluorine substitutions here increase hydrophobic interactions with kinase ATP-binding pockets, as seen in EGFR inhibitors .

What experimental strategies can elucidate the mechanism of action of this compound in modulating biological targets?

Advanced Research Question

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, PI3K) to measure IC₅₀ values via fluorescence polarization .
  • Molecular Docking : Simulate binding poses with software like AutoDock Vina, focusing on the quinazoline core’s interaction with catalytic lysine residues .
  • Cellular Pathways : Western blotting for phosphorylation status of downstream targets (e.g., AKT, ERK) validates pathway modulation .

How can researchers resolve contradictions in reported biological activities of quinazoline derivatives across different studies?

Advanced Research Question

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor studies) and control for assay conditions (e.g., serum concentration) .
  • Meta-Analysis : Compare EC₅₀ values across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .
  • In Silico Profiling : Predict off-target interactions with SwissTargetPrediction to explain divergent results .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question

  • Crystallization Issues : Flexible piperazine and morpholine groups hinder lattice formation. Solutions include:
    • Co-crystallization : Add stabilizing ligands (e.g., ATP analogs) to restrict conformational mobility .
    • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion and improve resolution (<1.5 Å) .
    • Salt Formation : Use hydrochloride salts to enhance crystallinity via ionic interactions .

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